7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine typically involves the following steps :
Alkylation of Phenolic Hydroxyl Group: Starting with 2,3-dihydroxybenzoic acid, the phenolic hydroxyl group is alkylated.
Azidation of Carboxylic Acid: The carboxylic acid group is converted to an azide.
Curtius Rearrangement: The azide undergoes Curtius rearrangement to form an isocyanate intermediate.
Hydrolysis and Salification: The isocyanate is hydrolyzed and salified to yield the final product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be adapted for large-scale production by optimizing reaction conditions, solvents, and purification processes to increase yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring compounds .
Industry: In the industrial sector, it can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways . Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its effects .
Comparison with Similar Compounds
- 8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine hydrochloride
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- (E)-(2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide
Uniqueness: 7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine is unique due to its specific methoxy substitution at the 7th position, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
6-methoxy-2,3-dihydro-1,4-benzodioxin-7-amine |
InChI |
InChI=1S/C9H11NO3/c1-11-7-5-9-8(4-6(7)10)12-2-3-13-9/h4-5H,2-3,10H2,1H3 |
InChI Key |
MBHIWUJSTMCZMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1N)OCCO2 |
Origin of Product |
United States |
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